molecular formula C17H21NO2 B1385415 N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine CAS No. 1040686-33-6

N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine

Cat. No. B1385415
CAS RN: 1040686-33-6
M. Wt: 271.35 g/mol
InChI Key: AJVSEJQOXMJKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine” is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It is used for proteomics research .


Physical And Chemical Properties Analysis

“N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine” has a molecular weight of 271.35 . The compound is intended for research use only . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthetic Routes and Intermediates

  • A novel synthetic route for a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for benign prostatic hyperplasia treatment, was developed using 2-nitrochlorobenzene as the starting material. This method offers convenience and economy in accessing intermediates for pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Analytical Characterization

  • Analytical properties of N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including hallucinogenic substances found in blotter papers, were studied using various analytical methods. This research highlights the analytical approaches for identifying and characterizing psychoactive substances (Zuba & Sekuła, 2013).

Chemotherapeutic Potentiation

  • A phase III trial investigated the combination of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) with doxorubicin in metastatic breast cancer. This study found statistically superior overall survival with the combination therapy, highlighting the potential of DPPE as a chemopotentiating agent (Reyno et al., 2004).

Binding Protein Characterization

  • Benzyl-phenoxy-ethanamine derivatives showed trypanocidal activity, with their in vitro activities correlating with affinities to a specific binding site in Trypanosoma equiperdum. This research suggests potential therapeutic applications in treating trypanosome infections (Betbeder, Périé, Baltz, Poirot, & Faye, 1993).

Neurochemical Pharmacology

  • The study of substituted N-benzylphenethylamines showed their high potency agonists at 5-HT2A receptors, suggesting their biochemical pharmacology consistent with hallucinogenic activity. This research contributes to understanding the pharmacological profile of psychoactive substances (Eshleman et al., 2018).

Supramolecular Interactions

  • The synthesis of new bis(pyrazolyl)ethanamine ligands and their copper(I) complexes was reported, with a focus on exploring supramolecular interactions. This research contributes to the understanding of molecular architecture and potential applications in materials science (Reger et al., 2006).

Future Directions

The future directions for “N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine” are not specified in the search results. Given that it is used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

N-[[3-(2-phenoxyethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-18-14-15-7-6-10-17(13-15)20-12-11-19-16-8-4-3-5-9-16/h3-10,13,18H,2,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVSEJQOXMJKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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